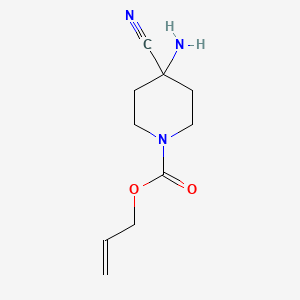
Prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with an amino group, a cyano group, and a carboxylate ester group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the amino and cyano groups. The final step involves esterification to introduce the prop-2-en-1-yl group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency and cost-effectiveness while maintaining stringent quality control standards. Common industrial techniques include the use of automated reactors, high-throughput screening, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization to form heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Cyclization: Cyclization reactions often require catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives, and cyclization can lead to complex heterocyclic compounds.
Scientific Research Applications
Prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in covalent bonding with active sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate can be compared with similar compounds such as:
4-(Prop-2-yn-1-yl)aniline: This compound contains a similar prop-2-yn-1-yl group but differs in its functional groups and overall structure.
N-(Prop-2-en-1-yl)acetamide: This compound shares the prop-2-en-1-yl group but has different substituents on the piperidine ring.
2-Aminopyrimidin-4(3H)-one derivatives: These compounds have similar biological activities but differ in their core structures and functional groups.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
prop-2-enyl 4-amino-4-cyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-2-7-15-9(14)13-5-3-10(12,8-11)4-6-13/h2H,1,3-7,12H2 |
InChI Key |
JOOKYQODKHTKOH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CCC(CC1)(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















